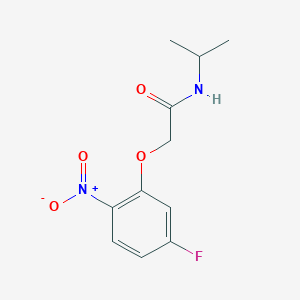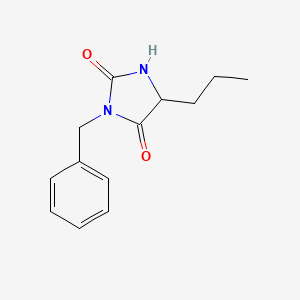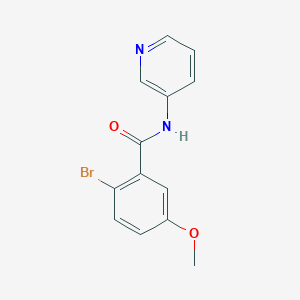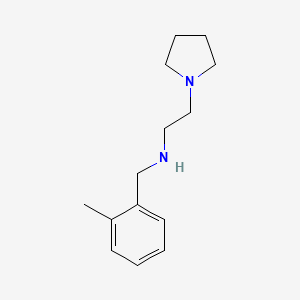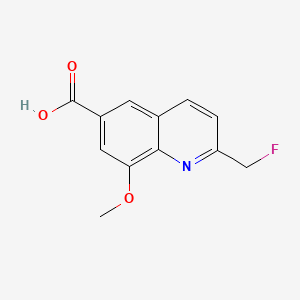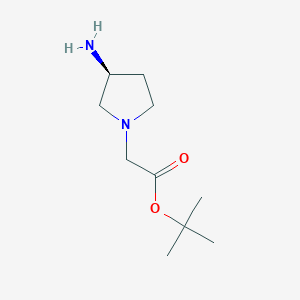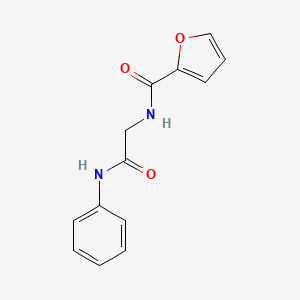
Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H7FINO4 This compound is characterized by the presence of fluorine, iodine, and nitro functional groups attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-fluoro-3-iodo-6-methylbenzoate, followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The esterification process involves the reaction of the resulting nitro compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Formation of compounds like 2-fluoro-3-azido-6-methyl-5-nitrobenzoate.
Reduction: Formation of 2-fluoro-3-iodo-6-methyl-5-aminobenzoate.
Oxidation: Formation of 2-fluoro-3-iodo-6-methyl-5-nitrobenzoic acid.
Applications De Recherche Scientifique
Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-fluoro-5-nitrobenzoate
- Methyl 2-iodo-3-nitrobenzoate
- Methyl 2-fluoro-3-iodobenzoate
Uniqueness
Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate is unique due to the simultaneous presence of fluorine, iodine, and nitro groups on the benzoate ester. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H7FINO4 |
|---|---|
Poids moléculaire |
339.06 g/mol |
Nom IUPAC |
methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C9H7FINO4/c1-4-6(12(14)15)3-5(11)8(10)7(4)9(13)16-2/h3H,1-2H3 |
Clé InChI |
REDGMYWLOGFQGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1[N+](=O)[O-])I)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


